2-[(2,2,2-Trifluoro-1-phenylethyl)amino]acetic acid
Overview
Description
2-[(2,2,2-Trifluoro-1-phenylethyl)amino]acetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenylethylamine backbone. This compound is notable for its unique chemical properties, which make it a subject of interest in various fields of scientific research.
Scientific Research Applications
Synthesis and Structural Characterization :
- The compound has been used in the synthesis and structural characterization of various fluorinated organic compounds. For instance, acetic acid-catalyzed condensation involving similar trifluoroethyl compounds has been explored for the synthesis of polyfluorinated diazafluorenes (Karpov et al., 2006).
Chemical Transformation Studies :
- It has been involved in studies focusing on chemical transformations. For example, the transformation of 3-amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one into other compounds under specific conditions has been examined (Filyakova et al., 2020).
Enantioselective Synthesis and Characterization :
- The compound has been used in the synthesis of enantiomerically pure compounds, offering potential in stereochemical studies and asymmetric syntheses (Levrat et al., 2002).
Development of Ligands and Complexes :
- It plays a role in the development of ligands and complexes, particularly in coordination chemistry. For example, triorganotin(IV) complexes with amino acetic acid derivatives have been synthesized and characterized (Baul et al., 2002).
Analytical Chemistry Applications :
- The compound and its derivatives have been utilized in analytical chemistry, such as in chromatographic separation of fluorinated amino acids (Vlasáková et al., 1993).
Studies in Organic and Medicinal Chemistry :
- It has been involved in the synthesis of various organic compounds with potential medicinal applications, such as anti-inflammatory agents (Ross & Sowell, 1987).
Preparation Methods
Synthetic Routes:
Properties
IUPAC Name |
2-[(2,2,2-trifluoro-1-phenylethyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)9(14-6-8(15)16)7-4-2-1-3-5-7/h1-5,9,14H,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYFZKSBWDMHSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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